Cas no 2138201-20-2 (methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate)

メチル4-アミノ-1-(ブト-3-エン-1-イル)-1H-ピロール-2-カルボキシレートは、ピロール骨格にアミノ基とブト-3-エニル基を有する有機化合物です。この化合物は、官能基の多様性から医薬品中間体や有機合成の構築ブロックとしての応用が期待されます。特に、ビニル基を有するため、さらに誘導体化するための付加反応や重合反応に適しています。また、カルボキシレートエステル部位は加水分解やアミド結合形成などの変換が可能であり、分子設計の柔軟性を提供します。高い反応性と構造の安定性を兼ね備えており、精密有機合成において有用な中間体となります。

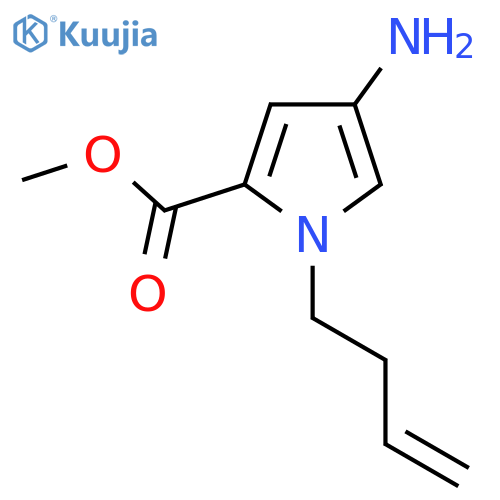

2138201-20-2 structure

商品名:methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate

methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate

- 2138201-20-2

- EN300-1110817

-

- インチ: 1S/C10H14N2O2/c1-3-4-5-12-7-8(11)6-9(12)10(13)14-2/h3,6-7H,1,4-5,11H2,2H3

- InChIKey: XYKXSLVMBAJMQS-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=CC(=CN1CCC=C)N)=O

計算された属性

- せいみつぶんしりょう: 194.105527694g/mol

- どういたいしつりょう: 194.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1110817-1g |

methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |

2138201-20-2 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1110817-0.25g |

methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |

2138201-20-2 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1110817-5.0g |

methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |

2138201-20-2 | 5g |

$3520.0 | 2023-06-10 | ||

| Enamine | EN300-1110817-2.5g |

methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |

2138201-20-2 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1110817-10.0g |

methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |

2138201-20-2 | 10g |

$5221.0 | 2023-06-10 | ||

| Enamine | EN300-1110817-0.5g |

methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |

2138201-20-2 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1110817-10g |

methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |

2138201-20-2 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1110817-0.1g |

methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |

2138201-20-2 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1110817-5g |

methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |

2138201-20-2 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1110817-0.05g |

methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |

2138201-20-2 | 95% | 0.05g |

$707.0 | 2023-10-27 |

methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

2138201-20-2 (methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate) 関連製品

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬